molecular formula C6H3BrF3N B1289754 3-Bromo-4-(trifluoromethyl)pyridine CAS No. 936841-70-2

3-Bromo-4-(trifluoromethyl)pyridine

Cat. No. B1289754
M. Wt: 225.99 g/mol
InChI Key: OPNNLECPNPMTMV-UHFFFAOYSA-N
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Patent
US08871767B2

Procedure details

n-Butyllithium (2.5 M in hexane, 2 mL) is added to a mixture of 3-bromo-4-(trifluoromethyl)pyridine (Matrix Scientific, 1 g, 0.022 mol) and triisopropylborate (1.25 mL) in anhydrous THF (9 mL) at −78° C. under nitrogen. The reaction mixture is stirred at −78° C. for 3.5 hr before warming gradually to room temperature. The reaction is quenched with water (9 mL). The organic solvent is removed under reduced pressure. The resulting aqueous phase is treated with NaOH (10 N) to obtain pH 10, washed with diethyl ether (1×8 mL), and aqueous phase is acidified to pH 5 using acetic acid. The solution is extracted with EtOAc (1×25 mL) and the organic layer is dried and evaporated to dryness to give the title compound (0.150 g, 15% yield). LCMS m/z=192.2 [M+H]+, tR=0.36 min.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Yield
15%

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:12]=1[C:13]([F:16])([F:15])[F:14].C([O:20][B:21](OC(C)C)[O:22]C(C)C)(C)C>C1COCC1>[F:14][C:13]([F:16])([F:15])[C:12]1[CH:11]=[CH:10][N:9]=[CH:8][C:7]=1[B:21]([OH:22])[OH:20]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC=CC1C(F)(F)F
Name
Quantity
1.25 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at −78° C. for 3.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before warming gradually to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with water (9 mL)
CUSTOM
Type
CUSTOM
Details
The organic solvent is removed under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting aqueous phase is treated with NaOH (10 N)
CUSTOM
Type
CUSTOM
Details
to obtain pH 10
WASH
Type
WASH
Details
washed with diethyl ether (1×8 mL), and aqueous phase
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with EtOAc (1×25 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer is dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC(C1=C(C=NC=C1)B(O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.